molecular formula C15H9ClFNO2S B2945126 MFCD02662130 CAS No. 691367-43-8

MFCD02662130

Cat. No.: B2945126
CAS No.: 691367-43-8
M. Wt: 321.75
InChI Key: BYTBBTSVERILRW-OQLLNIDSSA-N
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Preparation Methods

The synthesis of 2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzaldehyde under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization .

Chemical Reactions Analysis

2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction can be achieved using reducing agents such as or .

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like or .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids , while reduction could produce alcohols or amines .

Scientific Research Applications

2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: can be compared with similar compounds such as:

  • 2-((4-chlorophenyl)sulfonyl)-3-phenylprop-2-enenitrile
  • 2-((4-fluorophenyl)sulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2S/c16-12-3-7-14(8-4-12)21(19,20)15(10-18)9-11-1-5-13(17)6-2-11/h1-9H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTBBTSVERILRW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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